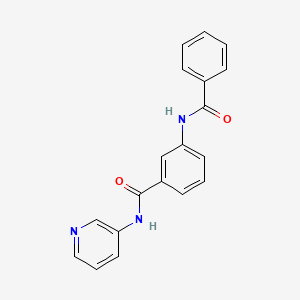
3-(benzoylamino)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-3-pyridinylbenzamide, commonly known as BPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPB is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. In
作用機序
The mechanism of action of BPB is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPB has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory prostaglandins. BPB has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
BPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
実験室実験の利点と制限
BPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using BPB in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BPB. One area of research is to further investigate its mechanism of action. Understanding how BPB works at the molecular level could provide insights into its potential therapeutic applications. Another area of research is to explore its potential as a treatment for viral infections, such as hepatitis C. Finally, research could be conducted to investigate the potential of BPB as a treatment for various types of cancer.
合成法
The synthesis of BPB involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzamide, which is reacted with pyridine-3-carboxylic acid to form 3-(pyridin-3-yl)benzamide. This intermediate is then reacted with benzoyl chloride to form BPB. The overall yield of the synthesis is around 50%.
科学的研究の応用
BPB has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
3-benzamido-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWGJYENVJWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

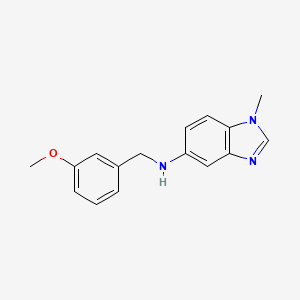
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)
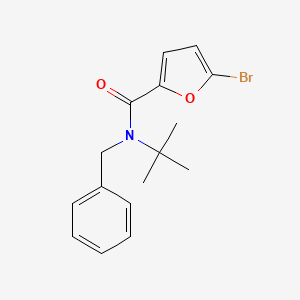
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
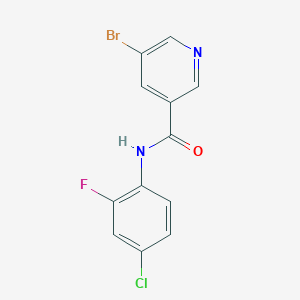
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)

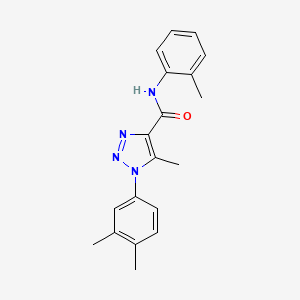
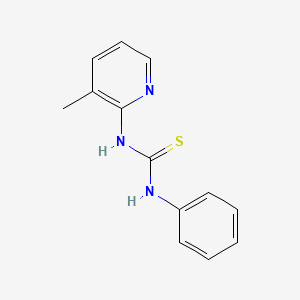

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)